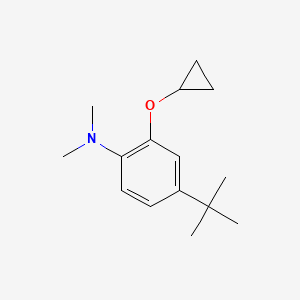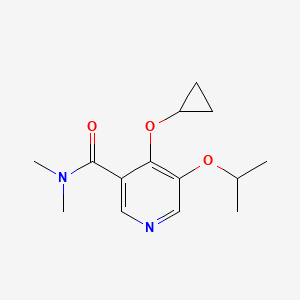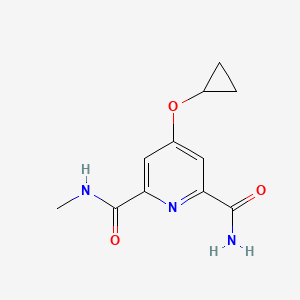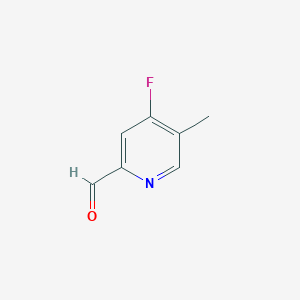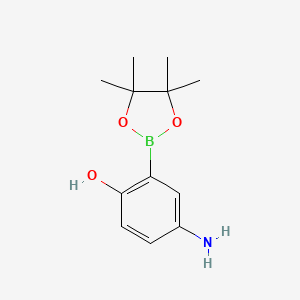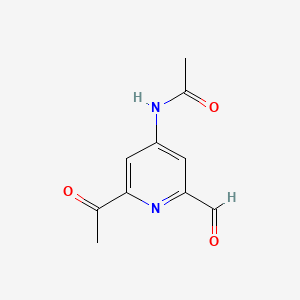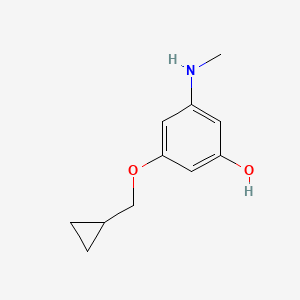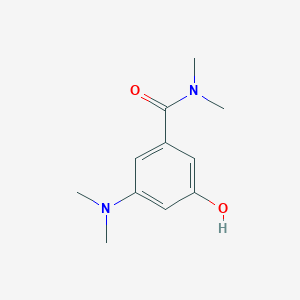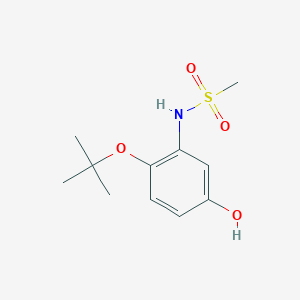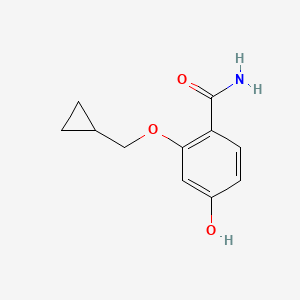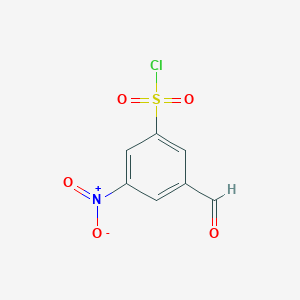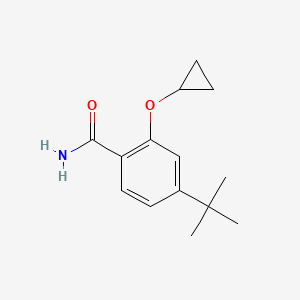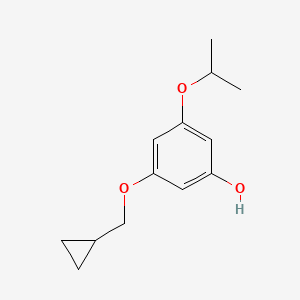
3-(Cyclopropylmethoxy)-5-isopropoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylmethoxy)-5-isopropoxyphenol is an organic compound characterized by the presence of cyclopropylmethoxy and isopropoxy groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-5-isopropoxyphenol typically involves the following steps:
Preparation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized through the reduction of cyclopropylcarboxylic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether.
Etherification: Cyclopropylmethanol is then reacted with 3,5-dihydroxybenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to form 3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde.
Isopropylation: The final step involves the reaction of 3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as sodium hydride (NaH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopropylmethoxy)-5-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) to form corresponding alcohols.
Substitution: The phenolic hydrogen can be substituted with various electrophiles in the presence of a base, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Ethers, esters, and other substituted phenolic compounds.
Applications De Recherche Scientifique
3-(Cyclopropylmethoxy)-5-isopropoxyphenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antioxidant and anti-inflammatory properties.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 3-(Cyclopropylmethoxy)-5-isopropoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions, influencing the activity of these targets. The compound may also modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares the cyclopropylmethoxy group but differs in the presence of a difluoromethoxy group and a carboxylic acid functionality.
3-(Cyclopropylmethoxy)phenylboronic acid: Similar in having the cyclopropylmethoxy group but contains a boronic acid group instead of the isopropoxy group.
Uniqueness
3-(Cyclopropylmethoxy)-5-isopropoxyphenol is unique due to the combination of cyclopropylmethoxy and isopropoxy groups on a phenol ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
3-(cyclopropylmethoxy)-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O3/c1-9(2)16-13-6-11(14)5-12(7-13)15-8-10-3-4-10/h5-7,9-10,14H,3-4,8H2,1-2H3 |
Clé InChI |
RKHKRXCIBXBCHD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=CC(=C1)OCC2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


